N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Description
Electronic Effects
- Methoxy group : The electron-donating -OCH₃ at position 4 increases electron density in the benzothiazolylidene ring, contrasting with electron-withdrawing groups like -SO₂NH₂ in 3-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide.
- Methyl groups : The 3- and 7-methyl substituents enhance steric bulk compared to simpler analogs like 2-amino-3-(1,3-benzothiazol-2-yl)propanamide.
Conformational Flexibility
The phenoxy-propanamide side chain introduces greater conformational flexibility than rigid substituents observed in N-(6-bromo-3-methylbenzo[d]thiazol-2-ylidene)pentanamide. This flexibility may influence binding interactions in potential biological applications.
| Derivative | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | 4-OCH₃, 3,7-CH₃, phenoxy | 377.47 |
| 3-Phenyl-N-(6-sulfamoyl-BTZ) | 6-SO₂NH₂, phenyl | 361.43 |
| N-(6-Bromo-3-methyl-BTZ) | 6-Br, 3-CH₃ | 327.24 |
BTZ = Benzothiazolylidene
The combination of methoxy, methyl, and phenoxy groups in the target compound creates a distinct electronic and steric profile, positioning it as a structurally unique entity within the benzothiazolylidene family.
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-9-10-15(23-3)17-18(13)25-19(21(17)2)20-16(22)11-12-24-14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPAKUZJZGAESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves several steps. The starting materials typically include 4-methoxy-3,7-dimethylbenzothiazole and 3-phenoxypropanoyl chloride. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: In chemistry, N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biology, this compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical research .
Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it a versatile tool in industrial applications .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (CAS: 868376-62-9) Structural Differences: Substitutes the 3,7-dimethyl and phenoxy groups of the target compound with a propenyl group and 2,2-dimethylpropanamide. Molecular Formula: C₁₆H₂₀N₂O₂S vs. C₂₀H₂₁N₂O₃S (target). Key Data: XLogP3 = 3.9, molecular weight = 304.4 g/mol, and four rotatable bonds .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Structural Differences : Replaces the benzothiazole core with a dihydrothiazole ring and incorporates a 2-methoxyphenyl substituent.
- Spectroscopic Data : NMR chemical shifts (e.g., δ ~1.2–7.1 ppm for aromatic protons) suggest distinct electronic environments compared to the target compound .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structural Differences : Features a triazole-thione core instead of benzothiazole, with sulfonyl and halogen substituents.
- Tautomerism : Exists in thione rather than thiol form, confirmed by IR absence of S–H stretches (~2500–2600 cm⁻¹) and C=S vibrations (~1247–1255 cm⁻¹) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 369.46 | 4.5* | 5 | 4 |
| N-(4-Methoxy-3-propenyl-benzothiazole)† | 304.40 | 3.9 | 4 | 3 |
| Triazole-thione derivatives‡ | 450–500 | 2.8–3.5 | 3–4 | 5–6 |
*Estimated based on structural similarity to ; †; ‡.
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, which include a methoxy group and dimethyl substitutions on the benzothiazole ring, along with a phenoxypropanamide moiety. Its potential biological activities have garnered interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.4 g/mol. The compound's structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Functional Groups | Methoxy, Amide |
| Class | Benzothiazole Derivative |
Biological Activities
Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Antifungal Properties : The compound has shown potential in inhibiting fungal growth in laboratory settings.
- Anticancer Activity : Investigations into the anticancer effects of this compound are ongoing, with initial results indicating it may disrupt cancer cell proliferation.
The biological activity of this compound is thought to occur through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- DNA Interaction : It may interact with DNA or RNA, affecting gene expression and protein synthesis.
- Membrane Disruption : The compound could alter cell membrane integrity, leading to cell death in susceptible organisms.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Study 2: Anticancer Potential
A recent investigation focused on the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
